(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a propoxyphenyl group, and a diazinane trione core
Properties
IUPAC Name |
(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-2-11-29-16-9-3-13(4-10-16)12-17-18(24)21-20(26)22(19(17)25)14-5-7-15(8-6-14)23(27)28/h3-10,12H,2,11H2,1H3,(H,21,24,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDMQKBGSCKEU-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the nitrophenyl and propoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The propoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitrophenyl group can be tagged with fluorescent markers for imaging studies.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the propoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating with metal ions.
Uniqueness
(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of nitrophenyl and propoxyphenyl groups attached to a diazinane trione core. This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
